molecular formula C33H40N2O9 B1139280 Subhirsine CAS No. 85412-77-7

Subhirsine

Cat. No. B1139280
CAS RN: 85412-77-7
M. Wt: 608.7 g/mol
InChI Key: JAXWQXGHHUWAKY-ICFBRBJFSA-N
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Description

Subhirsine is a new dimeric alkaloid of the tropane series, derived from the roots of Convolvulus subhirsutus . It was discovered in the roots collected from the territory of the Chimkent Province (Kazakh SSR) . The composition of this compound is C33N40O9N2 .


Molecular Structure Analysis

This compound has a molecular weight of 608.6787 g/mol . Its IUPAC name is 8-({3-[(3,4-dimethoxyphenyl)carbonyloxy]-8-azabicyclo[3.2.1]octan-8-yl}carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate . The molecule contains a total of 89 bonds, including 49 non-H bonds, 15 multiple bonds, 10 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 five-membered rings, 4 six-membered rings, 2 seven-membered rings, 2 esters (aromatic), 1 urea (-thio) derivative, 4 ethers (aromatic), and 2 Pyrrolidines .


Physical And Chemical Properties Analysis

This compound is a solid compound with a melting point of 190–191°C . More detailed physical and chemical properties such as solubility, stability, and spectral data are not available in the current literature and would require further investigation.

Scientific Research Applications

  • "Subhirsine — A new alkaloid from the roots of Convolvulus subhirsutus" by S. Aripova, E. Sharova, S. Y. Yunusov (1982). This study discovered this compound, identifying it as a new dimeric alkaloid of the tropane series, derived from the roots of Convolvulus subhirsutus. The paper provides basic chemical information about this compound, including its melting point, composition, and structure (Aripova, Sharova, & Yunusov, 1982).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Subhirsine involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "methyl iodide", "sodium hydroxide", "palladium on carbon" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 2-(2,4-dimethoxyphenyl)-3-oxobutanoic acid ethyl ester.", "Step 2: Methylation of the carboxylic acid group of the above product using methyl iodide and sodium hydroxide to form 2-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)butan-1-ol.", "Step 3: Conversion of the hydroxyl group to a leaving group by treatment with thionyl chloride to form 2-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)butan-1-yl chloride.", "Step 4: Palladium-catalyzed coupling of the above product with 2-aminopyridine to form Subhirsine." ] }

CAS RN

85412-77-7

Molecular Formula

C33H40N2O9

Molecular Weight

608.7 g/mol

IUPAC Name

[(1S,5R)-8-[(1R,5S)-3-(3,4-dimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-8-carbonyl]-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C33H40N2O9/c1-39-27-11-5-19(13-29(27)41-3)31(36)43-25-15-21-7-8-22(16-25)34(21)33(38)35-23-9-10-24(35)18-26(17-23)44-32(37)20-6-12-28(40-2)30(14-20)42-4/h5-6,11-14,21-26H,7-10,15-18H2,1-4H3/t21-,22+,23-,24+,25?,26?

InChI Key

JAXWQXGHHUWAKY-ICFBRBJFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3C(=O)N4[C@@H]5CC[C@H]4CC(C5)OC(=O)C6=CC(=C(C=C6)OC)OC)OC

SMILES

COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3C(=O)N4C5CCC4CC(C5)OC(=O)C6=CC(=C(C=C6)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3C(=O)N4C5CCC4CC(C5)OC(=O)C6=CC(=C(C=C6)OC)OC)OC

synonyms

[8,8'-(Carbonyl)bis(8-azabicyclo[3.2.1]octane)]-3,3'-diol bis(3,4-dimethoxybenzoate)

Origin of Product

United States

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